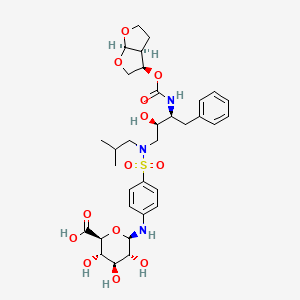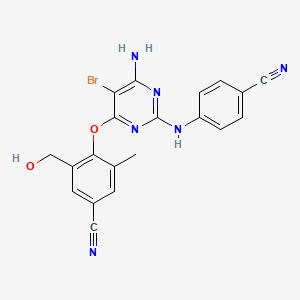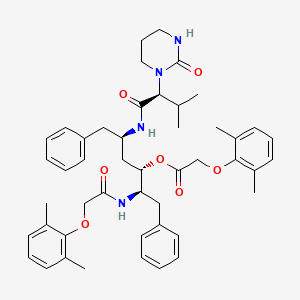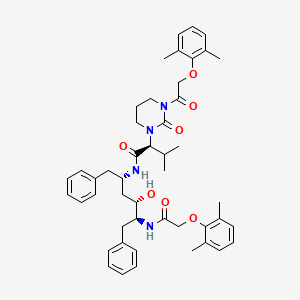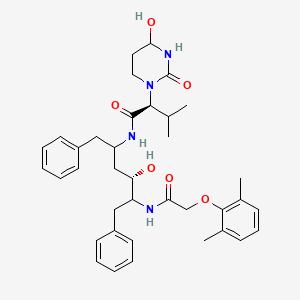
(S)-Lercanidipine-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s chemical formula, its molecular weight, and its physical appearance (color, state of matter, etc.).
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, the conditions under which the reaction occurs, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include its reactivity with other substances, its stability, and the products it forms during reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and chemical stability.Applications De Recherche Scientifique
Nanostructured Lipid Carriers for Oral Delivery
- Nanostructured Lipid Carriers (NLCs) were designed for the oral delivery of lercanidipine hydrochloride, aiming to improve its bioavailability. The NLCs showed enhanced drug release at blood pH, suggesting a potential controlled release formulation for hypertension treatment (N. Ranpise, Swati S. Korabu, Vinod Ghodake, 2014).
Transdermal Delivery System
- Transdermal patches of lercanidipine hydrochloride were developed and characterized for their physicochemical properties, demonstrating potential for enhanced drug delivery through the skin (M. Ravikumar, 2012).
Inclusion Complex with β-Cyclodextrin
- An inclusion complex with β-cyclodextrin was prepared to improve the solubility and dissolution characteristics of lercanidipine hydrochloride. This approach could significantly enhance the drug's bioavailability (Farhatjahan Shaikh, Meenakshi Patel, N. Surti, V. Patel, 2017).
Matrix Type Transdermal Patches
- Matrix type transdermal patches were developed, indicating a suitable formulation for the transdermal delivery system (TDDS) of lercanidipine hydrochloride. This system showed satisfactory characteristics and potential for therapeutic use (T. Mamatha, J. Venkateswara Rao, K. Mukkanti, G. Ramesh, 2010).
Solubility and Bioavailability Enhancement
- Studies focusing on solubility and bioavailability enhancement through various methods, such as solid dispersion, self-emulsifying drug delivery systems (SEDDS), and microparticle formulations, have demonstrated significant improvements in the dissolution rate and bioavailability of lercanidipine hydrochloride. These advancements suggest promising avenues for improving the clinical efficacy of lercanidipine hydrochloride in the management of hypertension (H. Jeong, J. Y. Park, S. Y. Kim, S. Cha, Seon Eui Lee, Na Keum Jang, Wonchan Lee, Jin Pyo Lee, J. Song, G. Khang, 2016).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound. It may include its toxicity, flammability, and any precautions that should be taken when handling it.
Orientations Futures
This involves discussing potential future research directions. For a drug, this could include potential new therapeutic applications, or for a chemical compound, new reactions or uses it could be involved in.
Propriétés
Numéro CAS |
1217740-02-7 |
|---|---|
Nom du produit |
(S)-Lercanidipine-d3 Hydrochloride |
Formule moléculaire |
C36H39ClN3O6 |
Poids moléculaire |
651.21 |
Apparence |
Pale-Yellow Solid |
melting_point |
116-118°C |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(4S)-1,4-Dihydro-2,6-dimethyl-4-(3-nittrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)(methyl-d3)amino]-1,1-dimethylethyl Methyl Ester Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



